molecular formula C6H5IN2O4 B1301922 (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid CAS No. 57846-83-0

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Cat. No.: B1301922
CAS No.: 57846-83-0
M. Wt: 296.02 g/mol
InChI Key: MDDICWDYBXXXBA-UHFFFAOYSA-N
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Description

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a chemical compound with the molecular formula C7H6IN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid typically involves the iodination of a pyrimidine derivative followed by the introduction of an acetic acid moiety. One common method involves the reaction of 5-iodouracil with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Condensation Reactions: It can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are applicable.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound can be used to study enzyme interactions and nucleic acid chemistry. Its structural similarity to nucleotides allows it to be incorporated into DNA or RNA analogs for research purposes.

Medicine

In medicine, derivatives of this compound are investigated for their potential antiviral and anticancer properties. The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging or radiotherapy.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid involves its interaction with biological macromolecules. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The iodine atom plays a crucial role in binding to the active site of enzymes, thereby blocking their activity. This compound can also interfere with nucleic acid synthesis by being incorporated into DNA or RNA, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

    5-Iodouracil: A precursor in the synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid.

    5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.

    5-Bromouracil: Similar in structure but with a bromine atom instead of iodine.

Uniqueness

The uniqueness of this compound lies in its iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDICWDYBXXXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362121
Record name (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57846-83-0
Record name (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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